4-(Bromomethyl)-1-ethyl-3,3-difluoropyrrolidin-2-one
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Overview
Description
4-(Bromomethyl)-1-ethyl-3,3-difluoropyrrolidin-2-one is a synthetic organic compound that belongs to the class of pyrrolidinones This compound is characterized by the presence of a bromomethyl group, an ethyl group, and two fluorine atoms attached to the pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-1-ethyl-3,3-difluoropyrrolidin-2-one typically involves multiple steps. One common method includes the bromination of a precursor compound, such as 1-ethyl-3,3-difluoropyrrolidin-2-one, using a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-1-ethyl-3,3-difluoropyrrolidin-2-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a carbonyl-containing compound .
Scientific Research Applications
4-(Bromomethyl)-1-ethyl-3,3-difluoropyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-1-ethyl-3,3-difluoropyrrolidin-2-one involves its interaction with molecular targets, such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The fluorine atoms contribute to the compound’s stability and lipophilicity, enhancing its ability to penetrate biological membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 4-(Bromomethyl)benzoic acid
- 1-Bromo-4-fluorobenzene
- 4-Bromofluorobenzene
Uniqueness
4-(Bromomethyl)-1-ethyl-3,3-difluoropyrrolidin-2-one is unique due to the combination of its bromomethyl and difluoropyrrolidinone moieties. This structural arrangement imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of both bromine and fluorine atoms enhances its potential for selective interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C7H10BrF2NO |
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Molecular Weight |
242.06 g/mol |
IUPAC Name |
4-(bromomethyl)-1-ethyl-3,3-difluoropyrrolidin-2-one |
InChI |
InChI=1S/C7H10BrF2NO/c1-2-11-4-5(3-8)7(9,10)6(11)12/h5H,2-4H2,1H3 |
InChI Key |
PKSNTBXDHKIBDP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC(C(C1=O)(F)F)CBr |
Origin of Product |
United States |
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